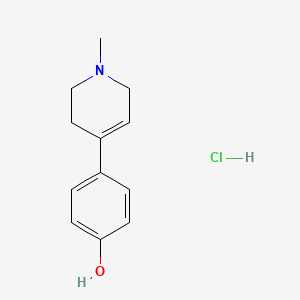![molecular formula C17H15ClN6O5 B5449053 N-[4-[[(E)-2-chloro-3-[2-(2,4-dinitrophenyl)hydrazinyl]prop-2-enylidene]amino]phenyl]acetamide](/img/structure/B5449053.png)
N-[4-[[(E)-2-chloro-3-[2-(2,4-dinitrophenyl)hydrazinyl]prop-2-enylidene]amino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[[(E)-2-chloro-3-[2-(2,4-dinitrophenyl)hydrazinyl]prop-2-enylidene]amino]phenyl]acetamide is a complex organic compound with a unique structure that includes a chlorinated prop-2-enylidene group and a dinitrophenyl hydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[(E)-2-chloro-3-[2-(2,4-dinitrophenyl)hydrazinyl]prop-2-enylidene]amino]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dinitrophenylhydrazine with a chlorinated prop-2-enylidene precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazinyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps, such as recrystallization or chromatography, to isolate the desired product from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
N-[4-[[(E)-2-chloro-3-[2-(2,4-dinitrophenyl)hydrazinyl]prop-2-enylidene]amino]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The chlorinated prop-2-enylidene group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dinitrophenyl derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
N-[4-[[(E)-2-chloro-3-[2-(2,4-dinitrophenyl)hydrazinyl]prop-2-enylidene]amino]phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of hydrazones and related compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which N-[4-[[(E)-2-chloro-3-[2-(2,4-dinitrophenyl)hydrazinyl]prop-2-enylidene]amino]phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and proteins, inhibiting or modifying their activity. The pathways involved may include binding to active sites or altering the conformation of the target molecules, thereby affecting their function.
Properties
IUPAC Name |
N-[4-[[(E)-2-chloro-3-[2-(2,4-dinitrophenyl)hydrazinyl]prop-2-enylidene]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O5/c1-11(25)21-14-4-2-13(3-5-14)19-9-12(18)10-20-22-16-7-6-15(23(26)27)8-17(16)24(28)29/h2-10,20,22H,1H3,(H,21,25)/b12-10+,19-9? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBQJTQPJVVCOS-PPVLUHSHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC(=CNNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N=C/C(=C\NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-butyl-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B5448984.png)
![3-(4-TOLUIDINOCARBONYL)BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B5448987.png)
![ethyl (2Z)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5448995.png)
![2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]phenyl methyl ether](/img/structure/B5449003.png)
![N-(2,5-dimethylphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5449009.png)
![4-benzyl-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5449025.png)
![4-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5449028.png)
![N-{5-[(1E)-1-CYANO-2-[4-(DIMETHYLAMINO)PHENYL]ETH-1-EN-1-YL]-1,3,4-THIADIAZOL-2-YL}-3-METHYLBENZAMIDE](/img/structure/B5449031.png)
![7-(2-methoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5449034.png)
![3-chloro-5-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5449046.png)
![7-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5449058.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}methanesulfonamide](/img/structure/B5449071.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B5449084.png)

